(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1334173-43-1 and Linear Formula: C12H18BFN2O2 . It is also known as FM-BPy. It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 252.1 g/mol . It is a white to yellow solid .Scientific Research Applications
Organic Synthesis and Material Science
Sensing Technologies
The compound has found applications in sensing technologies, particularly in the development of colorimetric and fluorescence-based sensors for detecting fluoride ions and saccharides. For instance, pyridinium boranes, derivatives related to the chemical compound , have shown remarkable capabilities in biphasic (H2O/CHCl3) extraction of fluoride ions, leading to visual and measurable changes. These attributes indicate the potential for environmental monitoring and analytical applications (C. Wade, F. Gabbaï, 2009).
Biological Activities
In the field of medicinal chemistry, boronic acid derivatives, including fluoro-substituted phenyl boronic acids, have shown promising biological activities. They serve as key intermediates in the synthesis of various biologically active compounds, showcasing their potential in drug discovery and development. The exploration of their properties and interactions with biological molecules continues to be a significant area of research, underlining their importance in the design of new therapeutic agents (P.-Y. Huang et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
This interaction often results in the inhibition of the target’s function .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of boronic acids with their targets can result in various cellular effects, depending on the nature of the target and the specific biochemical pathway involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of boronic acids .
Properties
IUPAC Name |
[2-fluoro-5-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEWPPGDRUSVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN2CCN(CC2)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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